- Deaminative Borylation of Aliphatic Amines Enabled by Visible Light Excitation of an Electron Donor-Acceptor ComplexChemistry - A European Journal, 2018, 24(65), 17210-17214,
Cas no 931583-43-6 (Cycloheptylboronic acid, pinacol ester)

931583-43-6 structure
Nom du produit:Cycloheptylboronic acid, pinacol ester
Numéro CAS:931583-43-6
Le MF:C13H25BO2
Mégawatts:224.147404432297
MDL:MFCD16618961
CID:842381
Cycloheptylboronic acid, pinacol ester Propriétés chimiques et physiques
Nom et identifiant
-
- 2-Cycloheptyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 2-(cycloheptyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- cycloheptenyl boronic acid pinacol ester
- Cycloheptylboronic acid pinacol ester
- 2-Cycloheptyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (ACI)
- Cycloheptylboronic acid, pinacol ester
-
- MDL: MFCD16618961
- Piscine à noyau: 1S/C13H25BO2/c1-12(2)13(3,4)16-14(15-12)11-9-7-5-6-8-10-11/h11H,5-10H2,1-4H3
- La clé Inchi: SXXIRRKFRJTGRV-UHFFFAOYSA-N
- Sourire: O1C(C)(C)C(C)(C)OB1C1CCCCCC1
Propriétés calculées
- Qualité précise: 224.19500
- Nombre de donneurs de liaisons hydrogène: 0
- Nombre de récepteurs de liaison hydrogène: 2
- Comptage des atomes lourds: 16
- Nombre de liaisons rotatives: 1
Propriétés expérimentales
- Le PSA: 18.46000
- Le LogP: 3.80300
Cycloheptylboronic acid, pinacol ester Informations de sécurité
Cycloheptylboronic acid, pinacol ester Données douanières
- Code HS:2934999090
- Données douanières:
Code douanier chinois:
2934999090Résumé:
2934999090. Autres composés hétérocycliques. TVA: 17,0%. Taux de remboursement: 13,0%. Conditions réglementaires: aucune. Tarif de traitement de la nation la plus favorisée: 6,5%. Tarif général: 20,0%
Éléments de déclaration:
Nom du produit, contenu du composant, pour
Résumé:
2934999090. Autres composés hétérocycliques. TVA: 17,0%. Taux de remboursement: 13,0%. Traitement de la nation la plus favorisée: 6,5%. Droits généraux: 20,0%
Cycloheptylboronic acid, pinacol ester PrixPlus >>
Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
---|---|---|---|---|---|---|---|---|
abcr | AB273495-1 g |
Cycloheptylboronic acid, pinacol ester; 98% |
931583-43-6 | 1g |
€297.00 | 2023-06-22 | ||
TRC | C987878-100mg |
Cycloheptylboronic acid, pinacol ester |
931583-43-6 | 100mg |
$98.00 | 2023-05-18 | ||
Fluorochem | 216152-1g |
2-Cycloheptyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
931583-43-6 | 95% | 1g |
£188.00 | 2022-03-01 | |
Alichem | A449039518-5g |
2-Cycloheptyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
931583-43-6 | 95% | 5g |
$614.76 | 2023-08-31 | |
A2B Chem LLC | AD03196-250mg |
Cycloheptylboronic acid, pinacol ester |
931583-43-6 | 95% | 250mg |
$152.00 | 2024-07-18 | |
Enamine | EN300-6251991-2.5g |
2-cycloheptyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
931583-43-6 | 2.5g |
$446.0 | 2023-07-06 | ||
A2B Chem LLC | AD03196-1g |
Cycloheptylboronic acid, pinacol ester |
931583-43-6 | 98% | 1g |
$176.00 | 2024-07-18 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1245692-250mg |
2-Cycloheptyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
931583-43-6 | 98% | 250mg |
¥1437.00 | 2024-04-25 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1245692-1g |
2-Cycloheptyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
931583-43-6 | 98% | 1g |
¥2682.00 | 2024-04-25 | |
Ambeed | A281739-250mg |
2-Cycloheptyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
931583-43-6 | 98% | 250mg |
$125.0 | 2024-04-16 |
Cycloheptylboronic acid, pinacol ester Méthode de production
Synthetic Routes 1
Conditions de réaction
1.1 Reagents: 2,2′-Bi-1,3,2-benzodioxaborole Solvents: Dimethylacetamide ; 6 h, 30 °C
1.2 Reagents: Triethylamine ; 1 h, rt
1.2 Reagents: Triethylamine ; 1 h, rt
Référence
Synthetic Routes 2
Conditions de réaction
1.1 Reagents: Potassium tert-butoxide Catalysts: Cuprous chloride , 1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine] Solvents: Tetrahydrofuran ; rt; overnight, rt
Référence
- Photoredox-Catalyzed Cyclobutane Synthesis by a Deboronative Radical Addition-Polar Cyclization CascadeAngewandte Chemie, 2019, 58(12), 3870-3874,
Synthetic Routes 3
Conditions de réaction
1.1 Catalysts: Cupric chloride , 1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine] Solvents: Tetrahydrofuran ; 10 min, rt
1.2 Reagents: Potassium methoxide ; 30 min, rt
1.3 1 h, rt
1.2 Reagents: Potassium methoxide ; 30 min, rt
1.3 1 h, rt
Référence
- Highly efficient synthesis of alkylboronate esters via Cu(II)-catalyzed borylation of unactivated alkyl bromides and chlorides in airACS Catalysis, 2016, 6(12), 8332-8335,
Synthetic Routes 4
Conditions de réaction
1.1 Reagents: Azobisisobutyronitrile , Tris(trimethylsilyl)silane , 2,2′-Bi-1,3,2-benzodioxaborole Solvents: Dimethylacetamide ; 6 h, 80 °C; 80 °C → rt
1.2 Reagents: Triethylamine ; 1 h, rt
1.3 Reagents: Tetrabutylammonium fluoride Solvents: Diethyl ether , Tetrahydrofuran ; 5 min, 0 °C
1.2 Reagents: Triethylamine ; 1 h, rt
1.3 Reagents: Tetrabutylammonium fluoride Solvents: Diethyl ether , Tetrahydrofuran ; 5 min, 0 °C
Référence
- Transition metal- and light-free radical borylation of alkyl bromides and iodides using silaneChemical Communications (Cambridge, 2021, 57(46), 5674-5677,
Synthetic Routes 5
Conditions de réaction
1.1 Reagents: Potassium tert-butoxide Catalysts: Cuprous chloride , 1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine] Solvents: Tetrahydrofuran ; rt; overnight, rt
Référence
- Divergent Aminocarbonylations of Alkynes Enabled by Photoredox/Nickel Dual CatalysisAngewandte Chemie, 2021, 60(51), 26511-26517,
Synthetic Routes 6
Conditions de réaction
1.1 Reagents: Lithium methoxide Catalysts: Copper oxide (Cu2O) Solvents: Ethanol ; 12 h, rt
Référence
- Borylation of primary and secondary alkyl bromides catalyzed by Cu2O nanoparticlesRSC Advances, 2015, 5(58), 46672-46676,
Synthetic Routes 7
Conditions de réaction
1.1 Reagents: Tetrabutylammonium tetrafluoroborate , 4,4,5,5-Tetramethyl-2-(3-phenylpropyl)-1,3,2-dioxaborolane Solvents: Dimethylacetamide ; 19 min, 25 °C
1.2 Reagents: Triethylamine ; 1 h, 25 °C
1.3 Reagents: Sodium chloride Solvents: Water
1.2 Reagents: Triethylamine ; 1 h, 25 °C
1.3 Reagents: Sodium chloride Solvents: Water
Référence
- Electro-initiated preparation method of alkyl boride, China, , ,
Synthetic Routes 8
Conditions de réaction
1.1 Reagents: Sodium methoxide , 2,2′-Bi-1,3,2-benzodioxaborole Catalysts: 4-Phenylpyridine Solvents: Acetonitrile ; 12 h, rt
1.2 Reagents: Triethylamine ; 1 h, rt
1.3 Solvents: Ethyl acetate , Water ; rt
1.2 Reagents: Triethylamine ; 1 h, rt
1.3 Solvents: Ethyl acetate , Water ; rt
Référence
- Photoinduced Radical Borylation of Alkyl Bromides Catalyzed by 4-PhenylpyridineAngewandte Chemie, 2020, 59(5), 2095-2099,
Synthetic Routes 9
Conditions de réaction
1.1 Reagents: 2,2′-Bi-1,3,2-benzodioxaborole Catalysts: 2,4,6-Tris(diphenylamino)-3,5-difluorobenzonitrile Solvents: Dimethylformamide ; 6 h, 20 °C
1.2 Reagents: Triethylamine ; 6 h, rt
1.2 Reagents: Triethylamine ; 6 h, rt
Référence
- Light-Mediated Sulfur-Boron ExchangeOrganic Letters, 2021, 23(10), 3919-3922,
Synthetic Routes 10
Conditions de réaction
1.1 Catalysts: Zinc chloride , 1,3-Dihydro-1,3-bis(2,4,6-trimethylphenyl)-2H-imidazol-2-ylidene Solvents: tert-Butyl methyl ether ; 30 min, rt
1.2 Reagents: Potassium tert-butoxide ; 30 min, rt
1.3 1 h, rt
1.2 Reagents: Potassium tert-butoxide ; 30 min, rt
1.3 1 h, rt
Référence
- Zinc-Catalyzed Borylation of Primary, Secondary and Tertiary Alkyl Halides with Alkoxy Diboron Reagents at Room TemperatureAngewandte Chemie, 2014, 53(7), 1799-1803,
Synthetic Routes 11
Conditions de réaction
1.1 Reagents: Catecholborane , Potassium carbonate Catalysts: Titanocene dichloride Solvents: tert-Butyl methyl ether ; 30 min, 80 °C
1.2 24 h, 80 °C
1.3 Reagents: Triethylamine Solvents: tert-Butyl methyl ether ; 1 h, rt
1.2 24 h, 80 °C
1.3 Reagents: Triethylamine Solvents: tert-Butyl methyl ether ; 1 h, rt
Référence
- Catalytic Boration of Alkyl Halides with Borane without Hydrodehalogenation Enabled by Titanium CatalystAngewandte Chemie, 2021, 60(22), 12298-12303,
Synthetic Routes 12
Conditions de réaction
1.1 Reagents: Catecholborane , Potassium carbonate Catalysts: Titanocene dichloride Solvents: tert-Butyl methyl ether ; 30 min, rt
1.2 24 h, 80 °C
1.3 Reagents: Triethylamine ; 1 h, rt
1.2 24 h, 80 °C
1.3 Reagents: Triethylamine ; 1 h, rt
Référence
- Method for directly preparing alkyl boronate compound from alkyl halide, China, , ,
Synthetic Routes 13
Conditions de réaction
1.1 Reagents: 2,2′-Bi-1,3,2-benzodioxaborole Catalysts: Zirconocene, dichloride , N,N′-Dicyclohexylurea , Iridium, tris[5-methoxy-2-(2-pyridinyl-κN)phenyl-κC]-, (OC-6-22)- Solvents: (Trifluoromethyl)benzene ; 12 h, 35 °C
1.2 Reagents: Triethylamine ; 1 h, 23 °C
1.3 Solvents: Water ; 23 °C
1.2 Reagents: Triethylamine ; 1 h, 23 °C
1.3 Solvents: Water ; 23 °C
Référence
- Chlorine Atom Transfer of Unactivated Alkyl Chlorides Enabled by Zirconocene and Photoredox CatalysisPrecision Chemistry, 2023, 1(2), 112-118,
Synthetic Routes 14
Conditions de réaction
1.1 Reagents: Lithium tert-butoxide Solvents: Methanol , Water ; 48 h, 50 °C
Référence
- Transition-Metal-Free Borylation of Alkyl Iodides via a Radical MechanismOrganic Letters, 2019, 21(17), 6597-6602,
Synthetic Routes 15
Conditions de réaction
1.1 Reagents: Isobutanol , Potassium tert-butoxide Catalysts: 4,4′,4′′-Tris(1,1-dimethylethyl)-2,2′:6′,2′′-terpyridine , Dibromo[1,1′-(oxy-κO)bis[2-(methoxy-κO)ethane]]nickel Solvents: Diisopropyl ether ; 5 min, cooled
1.2 24 h, 60 °C
1.2 24 h, 60 °C
Référence
- Alkylboronic Esters from Palladium- and Nickel-Catalyzed Borylation of Primary and Secondary Alkyl BromidesAdvanced Synthesis & Catalysis, 2012, 354(9), 1685-1691,
Synthetic Routes 16
Conditions de réaction
1.1 Reagents: Lithium tert-butoxide Catalysts: Copper, compd. with palladium (2.8:0.2) (graphene supported) Solvents: Dimethylformamide ; 2 h, 30 °C
Référence
- Visible-light-driven graphene supported Cu/Pd alloy nanoparticle-catalyzed borylation of alkyl bromides and chlorides in airJournal of Catalysis, 2021, 395, 258-265,
Synthetic Routes 17
Conditions de réaction
1.1 Reagents: Tris(trimethylsilyl)silane , 2,2′-Bi-1,3,2-benzodioxaborole Catalysts: Azobisisobutyronitrile Solvents: Dimethylacetamide ; 6 h, 80 °C; 80 °C → rt
1.2 Reagents: Triethylamine ; 1 h, rt
1.2 Reagents: Triethylamine ; 1 h, rt
Référence
- Boron esterification reaction method catalyzed by alkyl bromide without transition metal, China, , ,
Synthetic Routes 18
Conditions de réaction
1.1 Reagents: Ethylmagnesium bromide Catalysts: N,N,N′,N′-Tetramethylethylenediamine , Iron(III) acetylacetonate Solvents: Diethyl ether , Tetrahydrofuran ; rt; 12 h, rt
Référence
- Iron-Catalyzed Borylation of Alkyl ElectrophilesJournal of the American Chemical Society, 2014, 136(27), 9521-9523,
Synthetic Routes 19
Conditions de réaction
1.1 Reagents: Lithium methoxide Catalysts: Triphenylphosphine , Cuprous iodide Solvents: Dimethylformamide ; 24 h, 37 °C
Référence
- Alkylboronic Esters from Copper-Catalyzed Borylation of Primary and Secondary Alkyl Halides and PseudohalidesAngewandte Chemie, 2012, 51(2), 528-532,
Synthetic Routes 20
Conditions de réaction
1.1 Reagents: Tetrabutylammonium tetrafluoroborate , Bis(pinacolato)diborane Solvents: Dimethylacetamide ; 19 min, 25 °C
1.2 Reagents: Triethylamine ; 1 h, 25 °C
1.3 Reagents: Sodium chloride Solvents: Water ; 25 °C
1.2 Reagents: Triethylamine ; 1 h, 25 °C
1.3 Reagents: Sodium chloride Solvents: Water ; 25 °C
Référence
- Electrochemical Borylation of Alkyl Halides: Fast, Scalable Access to Alkyl Boronic EstersJournal of the American Chemical Society, 2021, 143(33), 12985-12991,
Cycloheptylboronic acid, pinacol ester Raw materials
- 2,3-Dimethylbutane-2,3-diol
- Borate(1-),tetrafluoro-
- Bromocycloheptane
- Chlorocycloheptane
- Bis(pinacolato)diborane
- Cycloheptane, iodo-
Cycloheptylboronic acid, pinacol ester Preparation Products
Cycloheptylboronic acid, pinacol ester Littérature connexe
-
Julius F. Remenar,Mark D. Tawa,Matthew L. Peterson,Örn Almarsson,Magali B. Hickey,Bruce M. Foxman CrystEngComm, 2011,13, 1081-1089
-
Tomohiro Yasukawa,Hiroyuki Miyamura,Shū Kobayashi Chem. Sci., 2015,6, 6224-6229
-
Elzbieta Frackowiak Phys. Chem. Chem. Phys., 2007,9, 1774-1785
931583-43-6 (Cycloheptylboronic acid, pinacol ester) Produits connexes
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- 126689-01-8(Cyclopropylboronic acid, pinacol ester)
- 76347-13-2(4,4,5,5-tetramethyl-2-(propan-2-yl)-1,3,2-dioxaborolane)
- 167692-95-7(2-Cyclohexylethylboronic acid pinacol ester)
- 1073371-70-6(4,4,5,5-tetramethyl-2-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pentyl]-1,3,2-dioxaborolane)
- 87100-15-0(2-Cyclohexyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane)
- 141091-38-5(2-Decyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane)
- 126689-04-1(4,4,5,5-Tetramethyl-2-(1-methylcyclopropyl)-1,3,2-dioxaborolane)
- 1261945-34-9(4-Chloro-3-(3-cyanophenyl)benzoic acid)
Fournisseurs recommandés
Amadis Chemical Company Limited
(CAS:931583-43-6)Cycloheptylboronic acid, pinacol ester

Pureté:99%
Quantité:1g
Prix ($):219.0